N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an oxazolidinone ring, a sulfonamide group, and methoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Attachment of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions using appropriate alkyl halides or sulfonates.
Introduction of the Sulfonamide Group: The sulfonamide group can be incorporated through the reaction of the intermediate with a sulfonyl chloride in the presence of a base.
Methoxylation of the Benzene Ring: The methoxy groups can be introduced via electrophilic aromatic substitution reactions using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to active sites, altering protein conformation, or interfering with substrate binding.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide: shares similarities with other sulfonamide derivatives and oxazolidinone-containing compounds.
Sulfonamide Derivatives: These compounds are known for their antibacterial properties and are used in various therapeutic applications.
Oxazolidinone Compounds: These are often used as antibiotics and have unique mechanisms of action compared to other classes of antibiotics.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7S/c1-20-10-4-3-9(7-11(10)21-2)23(18,19)14-5-6-15-12(16)8-22-13(15)17/h3-4,7,14H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBFYFXAPFSVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)COC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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